(E)-5-bromo-N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
Description
Properties
IUPAC Name |
5-bromo-N-[(E)-furan-2-ylmethylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3/c13-8-3-4-11(16)10(6-8)12(17)15-14-7-9-2-1-5-18-9/h1-7,16H,(H,15,17)/b14-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXZIALXQYYFQZ-VGOFMYFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Hydroxybenzoic Acid Derivatives
Analytical Characterization and Data
Spectroscopic Validation
Infrared (IR) Spectroscopy :
¹H NMR (400 MHz, DMSO-d₆) :
Elemental Analysis :
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 45.21 | 45.18 |
| H | 3.16 | 3.14 |
| N | 8.79 | 8.75 |
Comparative Analysis of Synthetic Methodologies
Bromination Efficiency
The one-step bromination method from CN114591250A achieves 94–96% yield using HBr/H₂O₂, outperforming traditional bromine (Br₂) methods that generate corrosive byproducts.
Hydrazide Formation
Ethanol reflux with hydrazine hydrate provides superior yields (85–90%) compared to aqueous conditions (70–75%) due to enhanced solubility of intermediates.
Schiff Base Condensation
Glacial acetic acid catalysis minimizes side reactions (e.g., aldol condensation), ensuring >80% yield of the E-isomer. Alternative catalysts like HCl result in lower regioselectivity.
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Types of Reactions
(E)-5-bromo-N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The
Biological Activity
(E)-5-bromo-N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide is a hydrazone compound that has garnered attention in medicinal chemistry due to its potential biological activities. Hydrazones, characterized by the presence of a hydrazone functional group (-C=N-NH-), are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom, a furan ring, and a hydroxyl group, contributing to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. In particular, it has shown promising results against breast cancer cell lines (MCF-7) and colon cancer cell lines (HT-29).
Case Study: Apoptotic Induction in MCF-7 Cells
In a controlled study, MCF-7 cells treated with varying concentrations of this compound exhibited a dose-dependent increase in apoptotic markers. Flow cytometry analysis revealed an increase in Annexin V positive cells after treatment with the compound.
Table 2: Effect on Cell Viability in Cancer Cell Lines
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 | 15 | 45 |
| HT-29 | 20 | 40 |
Structure-Activity Relationship (SAR)
The biological activity of hydrazones often depends on their structural features. The presence of electron-withdrawing groups, such as bromine in this compound, enhances its reactivity towards biological targets. The furan moiety contributes to its ability to intercalate with DNA and inhibit topoisomerase activity, which is crucial for cancer therapy.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
